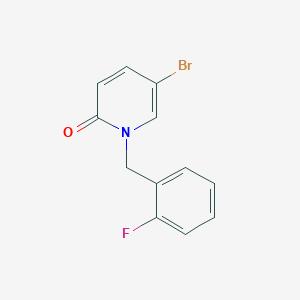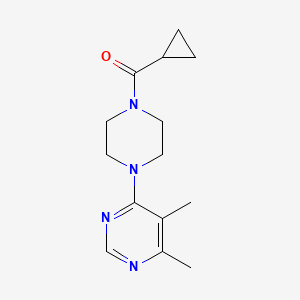
4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine” is a chemical compound that is part of a class of compounds known as phthalazinone derivatives . It is related to a particular phthalazinone derivative that has been implicated in the signaling of DNA damage through its ability to recognize and rapidly bind to DNA single or double strand breaks . This compound is associated with a variety of DNA-related functions including gene amplification, cell division, differentiation, apoptosis, DNA base excision repair and also effects on telomere length and chromosome stability .
Synthesis Analysis
The synthesis of “this compound” involves a method of synthesizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one from 2-carboxybenzaldehyde . This method comprises the steps of crystallizing 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one (compound A) from a solvent .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a total of 54 bonds, including 32 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 4 double bonds, and 12 aromatic bonds . It also includes 1 three-membered ring, 3 six-membered rings, 1 secondary amide (aromatic), and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. The DNA-bound, activated PARP utilizes NAD to synthesize poly (ADP-ribose) on a variety of nuclear target proteins, including topoisomerase, histones and PARP itself .Aplicaciones Científicas De Investigación
Cyclization Reactions and Derivative Synthesis
Cyclization reactions involving aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates, 2-aminophenyl ketones, and methyl 2-(3-oxopiperazin-2-yl)acetate lead to the production of various derivatives, showcasing the compound's utility in synthesizing complex chemical structures. These reactions produce 2-amino-3,4-dihydroquinazolin-4-one, 2-aminoquinazoline, and 6-amino-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione derivatives, highlighting its versatility in chemical synthesis (Shikhaliev et al., 2008).
Antimicrobial Agent Synthesis
The compound serves as a precursor in the synthesis of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols, demonstrating excellent yields. These compounds were evaluated for their antibacterial and antifungal activities, showcasing the potential of derivatives in contributing to the development of new antimicrobial agents (Aggarwal et al., 2013).
Antibacterial and Anticancer Properties
A solvent-free synthesis approach was employed to produce 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles, which were then evaluated for their in vitro antibacterial activity and cytotoxicity against human leukemia cells. This study indicates the compound's relevance in the discovery of new antibacterial and anticancer agents (Aggarwal et al., 2014).
Novel Anticancer and Anti-5-lipoxygenase Agents
Derivatives of the compound were synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. The study highlighted the compound's utility in generating bioactive derivatives with potential therapeutic applications, underscoring its importance in medicinal chemistry research (Rahmouni et al., 2016).
Crystal Structure Analysis
The crystal structure of related derivatives has been analyzed to understand their molecular conformation better. Such studies are crucial for the rational design of drugs and materials, providing insights into the molecular arrangements that govern the properties of the compound (Ozbey et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of 4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5,6-dimethylpyrimidine is the mammalian enzyme PARP (Poly ADP-ribose polymerase) . This enzyme has been implicated in the signaling of DNA damage through its ability to recognize and rapidly bind to DNA single or double strand breaks .
Mode of Action
The compound interacts with its target, PARP, by inhibiting its activity . This inhibition disrupts the normal function of PARP, which includes a variety of DNA-related functions such as gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and effects on telomere length and chromosome stability .
Biochemical Pathways
The inhibition of PARP by this compound affects the DNA repair pathways . PARP is known to play a crucial role in the formation of poly (ADP-ribose) chains within the cellular nucleus, which are important for DNA repair . Therefore, the inhibition of PARP can lead to the disruption of these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on PARP. This leads to disruption in DNA repair mechanisms, potentially leading to cell death . This property is particularly useful in the context of cancer treatment, where the aim is to induce cell death in cancerous cells .
Propiedades
IUPAC Name |
cyclopropyl-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c1-10-11(2)15-9-16-13(10)17-5-7-18(8-6-17)14(19)12-3-4-12/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPBUFVEIIOGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCN(CC2)C(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

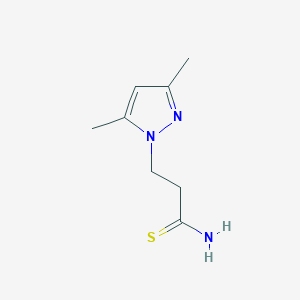
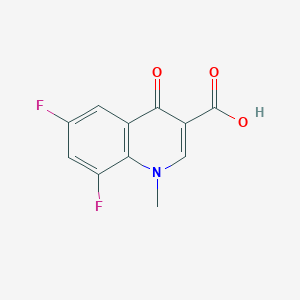

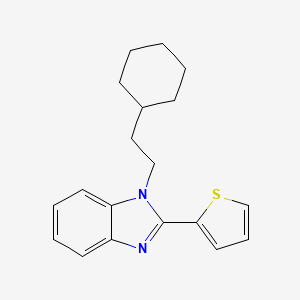
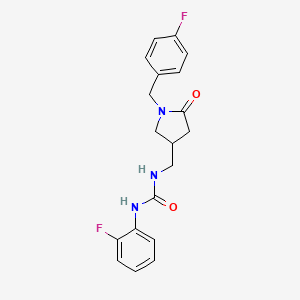
![Ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate](/img/structure/B2819335.png)
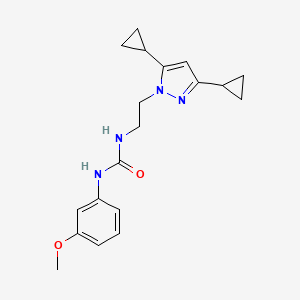
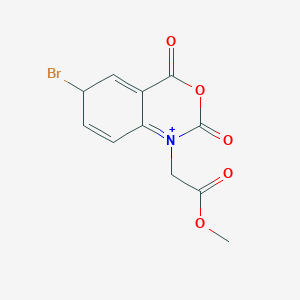
![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2819342.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2819348.png)
